Nomilin

Vue d'ensemble

Description

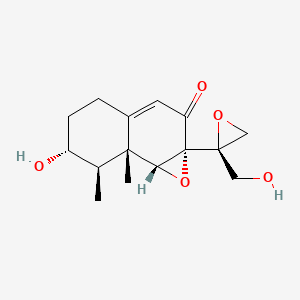

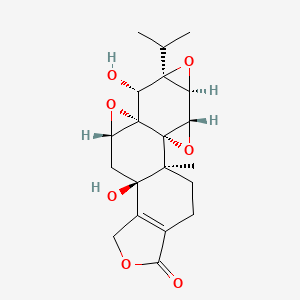

La nomiline est un membre important de la famille des limonoides, qui sont des métabolites secondaires des plantes également connus sous le nom de tétranortriterpénoïdes. Elle se trouve principalement dans les agrumes comestibles courants tels que les citrons, les limes, les oranges, les pamplemousses et les mandarines. La nomiline est également présente dans les médicaments traditionnels chinois dérivés des agrumes, tels que les graines de mandarine, l’écorce de mandarine et le fructus aurantii immaturus . La nomiline et ses analogues présentent une variété d’activités biologiques et pharmacologiques, notamment des effets anticancéreux, immunomodulateurs, anti-inflammatoires, anti-obésité, antiviraux, anti-ostéoclastogènes, antioxydants et neuroprotecteurs .

Applications De Recherche Scientifique

Nomilin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. Some of the key applications include:

Immune-Modulatory: This compound has been found to modulate the immune system by enhancing the activity of immune cells and reducing inflammation.

Anti-Inflammatory: This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes.

Anti-Obesity: This compound has been shown to reduce body weight and improve glucose tolerance in obese mice.

Anti-Viral: This compound has demonstrated antiviral activity against various viruses, including HIV-1 and SARS-CoV-2.

Anti-Osteoclastogenic: This compound inhibits the formation and activity of osteoclasts, which are involved in bone resorption.

Anti-Oxidant: This compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.

Neuro-Protective: This compound has been found to protect neurons from damage and improve cognitive function.

Mécanisme D'action

Le mécanisme d’action de la nomiline implique diverses cibles et voies moléculaires. Voici quelques-uns des principaux mécanismes :

Inhibition de l’invasion des cellules tumorales : La nomiline inhibe l’invasion des cellules tumorales en régulant à la baisse l’expression des métalloprotéinases matricielles (MMP) et d’autres facteurs pro-invasifs.

Modulation de la réponse immunitaire : La nomiline module la réponse immunitaire en augmentant l’activité des cellules immunitaires et en réduisant la production de cytokines pro-inflammatoires.

Inhibition de la réplication virale : La nomiline inhibe la réplication virale en supprimant l’activité des protéases virales et d’autres enzymes virales.

Analyse Biochimique

Biochemical Properties

Nomilin interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activation of matrix metalloproteinases . This interaction plays a crucial role in its anti-metastatic potential .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit tumor cell invasion . Furthermore, it influences cell function by modulating gene expression and impacting cell signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It induces apoptosis, characterized by an increase in the sub-G1 fraction of cells with chromatin condensation and membrane blebbing . It also downregulates Bcl-2 and cyclin-D1 expression and upregulates p53, Bax, caspase-9, caspase-3, p21, and p27 gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits a slow release pattern and significant inhibition of α-amylase

Dosage Effects in Animal Models

In animal models, administration of this compound inhibited tumor nodule formation in the lungs by 68% and markedly increased the survival rate of the metastatic tumor-bearing animals

Metabolic Pathways

It is known to interact with various enzymes and cofactors, and it may have effects on metabolic flux or metabolite levels .

Méthodes De Préparation

La nomiline peut être extraite des agrumes en utilisant différentes méthodes. Une méthode courante implique l’utilisation de la chromatographie liquide haute performance (CLHP) pour séparer et quantifier les limonoides présents dans les agrumes . Le processus d’extraction comprend généralement les étapes suivantes :

Préparation de l’échantillon : Les agrumes sont lavés, pelés et les graines sont enlevées. Le fruit est ensuite homogénéisé pour créer un échantillon uniforme.

Extraction : L’échantillon homogénéisé est mélangé à un solvant approprié, tel que le méthanol ou l’éthanol, pour extraire les limonoides.

Filtration : Le mélange est filtré pour éliminer toute particule solide.

Analyse par CLHP : L’extrait filtré est soumis à une analyse par CLHP pour séparer et quantifier les limonoides, y compris la nomiline.

Analyse Des Réactions Chimiques

La nomiline subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Voici quelques réactions courantes :

Oxydation : La nomiline peut être oxydée pour former divers produits d’oxydation.

Substitution : La nomiline peut subir des réactions de substitution avec divers réactifs pour former différents dérivés.

Applications de la recherche scientifique

La nomiline a un large éventail d’applications dans la recherche scientifique, notamment son utilisation en chimie, en biologie, en médecine et dans l’industrie. Voici quelques-unes des principales applications :

Immunomodulateur : La nomiline a été trouvée pour moduler le système immunitaire en augmentant l’activité des cellules immunitaires et en réduisant l’inflammation.

Anti-inflammatoire : La nomiline présente des propriétés anti-inflammatoires en inhibant la production de cytokines et d’enzymes pro-inflammatoires.

Anti-obésité : La nomiline a montré qu’elle réduisait le poids corporel et améliorait la tolérance au glucose chez les souris obèses.

Antiviral : La nomiline a démontré une activité antivirale contre divers virus, notamment le VIH-1 et le SRAS-CoV-2.

Anti-ostéoclastogène : La nomiline inhibe la formation et l’activité des ostéoclastes, qui sont impliqués dans la résorption osseuse.

Antioxydant : La nomiline présente des propriétés antioxydantes en piégeant les radicaux libres et en réduisant le stress oxydatif.

Neuroprotecteur : La nomiline a été trouvée pour protéger les neurones des dommages et améliorer les fonctions cognitives.

Comparaison Avec Des Composés Similaires

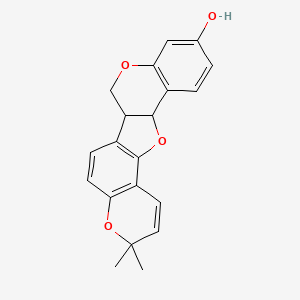

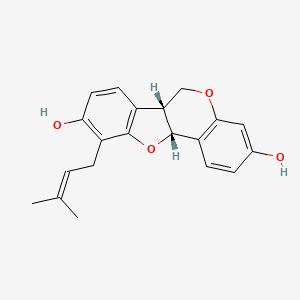

La nomiline est unique parmi les limonoides en raison de son large éventail d’activités biologiques et de sa présence dans divers agrumes. Voici quelques composés similaires :

Limonine : La limonine est un autre limonoide que l’on trouve dans les agrumes.

Dihydronomiline : La dihydronomiline est une forme réduite de la nomiline et possède des propriétés biologiques différentes de celles de la nomiline.

Propriétés

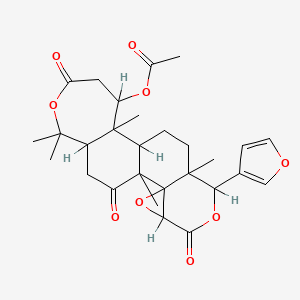

IUPAC Name |

[7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O9/c1-14(29)34-19-12-20(31)36-24(2,3)17-11-18(30)27(6)16(26(17,19)5)7-9-25(4)21(15-8-10-33-13-15)35-23(32)22-28(25,27)37-22/h8,10,13,16-17,19,21-22H,7,9,11-12H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDOJFFZKAUIOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(=O)OC(C2C1(C3CCC4(C(OC(=O)C5C4(C3(C(=O)C2)C)O5)C6=COC=C6)C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50909978 | |

| Record name | 8-(Furan-3-yl)-1,1,5a,7a,11b-pentamethyl-3,10,12-trioxohexadecahydrooxireno[4',5']pyrano[4',3':5,6]naphtho[2,1-c]oxepin-5-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1063-77-0 | |

| Record name | Nomilin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-(Furan-3-yl)-1,1,5a,7a,11b-pentamethyl-3,10,12-trioxohexadecahydrooxireno[4',5']pyrano[4',3':5,6]naphtho[2,1-c]oxepin-5-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nomilin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is nomilin's primary mechanism of action in exhibiting anti-inflammatory effects?

A1: this compound directly binds to myeloid differentiation protein-2 (MD-2) []. This interaction disrupts the formation of the lipopolysaccharide (LPS)-TLR4/MD-2 complex, effectively inhibiting the downstream activation of the NF-κB signaling pathway [].

Q2: What are the downstream consequences of this compound inhibiting the NF-κB pathway?

A2: By inhibiting the NF-κB pathway, this compound reduces the production of pro-inflammatory cytokines such as NO, IL-6, TNF-α, and IL-1β []. This, in turn, helps alleviate the inflammatory response triggered by LPS [].

Q3: How does this compound affect the PKA/CREB signaling pathway in B16F10 melanoma cells?

A3: this compound downregulates the expression of p-CREB and p-PKA in B16F10 cells []. This downregulation subsequently suppresses the expression of melanogenesis-related factors such as MITF, tyrosinase, TRP-1, and TRP-2 [].

Q4: What role does this compound play in the regulation of MAP kinase activity in cardiovascular cells?

A4: this compound demonstrates significant regulatory effects on MAP kinases (ERK1/2 and p38) in HASMCs, HUVECs, and LMCs []. This regulation is particularly evident in reducing TNF-α-induced p38 MAP kinase activity in HASMCs [].

Q5: How does this compound contribute to the inhibition of tumor growth and metastasis?

A5: this compound exhibits anti-tumor activity by inducing apoptosis in cancer cells and inhibiting their invasive potential []. This involves the downregulation of Bcl-2 and cyclin-D1 expression and upregulation of p53, Bax, caspase-9, caspase-3, p21, and p27 gene expression [].

Q6: What is the molecular formula and weight of this compound?

A6: this compound has a molecular formula of C30H36O9 and a molecular weight of 540.6 g/mol.

Q7: How does the presence of sucrose affect the bitterness perception of this compound in orange juice?

A7: Sucrose has been shown to decrease the bitterness perception of orange juice spiked with this compound []. This suggests that blending with juice containing higher sugar levels could be a potential strategy for managing bitterness [].

Q8: Does citric acid have the same effect as sucrose on the bitterness perception of this compound in orange juice?

A8: No, unlike sucrose, citric acid does not significantly affect the perceived bitterness of this compound in orange juice [].

Q9: Does this compound itself act as a catalyst in any known biological reactions?

A9: Based on the provided research papers, this compound does not appear to exhibit direct catalytic properties in biological reactions. Its mode of action primarily involves binding to target proteins and modulating downstream signaling pathways.

Q10: Have there been any studies employing computational modeling to understand the interaction of this compound with its target protein, hTGR5?

A10: Yes, in silico docking simulations were used to construct a binding model for the hTGR5-nomilin complex []. These simulations revealed four potential hydrophilic hydrogen-bonding interactions between this compound and hTGR5 [].

Q11: What structural features of this compound are crucial for its interaction with hTGR5?

A11: Three amino acid residues in hTGR5 (Q77ECL1, R80ECL1, and Y893.29) were identified as critical for this compound binding []. This suggests that the specific chemical environment around these residues plays a significant role in the interaction [].

Q12: How does the structure of this compound differ from limonin, and what impact does this have on their TGR5 ligand activity?

A12: this compound possesses a seven-membered A ring with an acetoxy group, while limonin has an A,A' ring system []. This structural difference contributes to this compound being a more potent activator of TGR5 compared to limonin [].

Q13: What is the role of the furan ring in this compound's structure?

A13: The presence of a furan ring is a common characteristic among limonoids, including this compound []. Modifications to this ring can significantly impact the biological activity of these compounds [].

Q14: What is the primary route of metabolism for this compound?

A14: this compound undergoes significant metabolism in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 [].

Q15: What are the major metabolites of this compound identified in vivo?

A15: The major metabolites of this compound identified are pyrrole and pyrrolinone derivatives, formed through the reaction of a reactive cis-butene-dial (BDA) intermediate with glutathione and N-acetylcysteine, respectively [].

Q16: Has a pharmacokinetic study been conducted for this compound?

A16: Yes, a pharmacokinetic study in rats showed that this compound could be detected in plasma after both intravenous and oral administration []. The study employed a validated UPLC-MS/MS method for accurate quantification [].

Q17: What is the effect of this compound on hamster buccal pouch carcinogenesis?

A17: Topical application of this compound has been shown to significantly reduce tumor burden in hamsters with DMBA-induced buccal pouch carcinogenesis [, ]. This reduction was attributed to a decrease in both tumor number and size [].

Q18: How does this compound affect HIV-1 replication?

A18: Both this compound and limonin exhibit inhibitory effects on HIV-1 replication in human peripheral blood mononuclear cells (PBMCs) and monocytes/macrophages []. This effect was observed in both acutely and chronically infected cells [].

Q19: Does this compound exhibit any activity against Aedes albopictus larvae?

A19: Yes, this compound demonstrates larvicidal activity against Aedes albopictus larvae []. In fact, it exhibits a lower LC50 value compared to limonin, suggesting higher potency [].

Q20: What analytical techniques are commonly employed for the isolation and characterization of this compound from citrus sources?

A21: Common techniques include column chromatography [, , , , , ], high-performance liquid chromatography (HPLC) [, , , , , , , , , , , , ], thin-layer chromatography (TLC) [, , , , ], mass spectrometry (MS) [, , , , , , , , , ], and nuclear magnetic resonance (NMR) spectroscopy [, , , , ].

Q21: Does this compound demonstrate any effects on the immune system?

A23: Yes, this compound has been shown to modulate immune responses in mice. It can enhance white blood cell count, bone marrow cellularity, and antibody production, while also inhibiting delayed-type hypersensitivity reactions [].

Q22: Does this compound interact with any drug transporters, potentially affecting drug bioavailability?

A24: Yes, this compound has been shown to inhibit human P-glycoprotein (P-gp) in a concentration-dependent manner []. This inhibition suggests that this compound could potentially act as a bioavailability enhancer for drugs that are substrates of P-gp [].

Q23: How does this compound affect the activity of cytochrome P450 3A4 (CYP3A4)?

A25: this compound can inhibit CYP3A4 activity, specifically the 6β-hydroxylation of testosterone []. This inhibition is concentration-dependent and suggests a potential for drug interactions [].

Q24: Does this compound exhibit any inductive effects on drug-metabolizing enzymes?

A26: Yes, this compound can induce the activity of glutathione S-transferase (GST) in the liver and small intestine of mice []. This induction is dose-dependent and contributes to its chemopreventive properties [].

Q25: When were limonoids first identified as a distinct class of compounds?

A27: Limonoids were first identified as a distinct class of compounds in the 1930s, with research initially focusing on their bitter taste and impact on citrus juice quality [].

Q26: What are the potential applications of this compound in the food industry?

A28: this compound's ability to modulate bitterness perception in orange juice has significant implications for the citrus processing industry []. It suggests that adjusting the levels of this compound and other limonoids could be used to tailor the flavor profile of citrus products [, ].

Q27: How can the study of this compound's anti-cancer properties benefit from a multidisciplinary approach?

A29: Understanding the complex mechanisms of this compound's anti-cancer activity requires collaboration between disciplines such as phytochemistry, pharmacology, molecular biology, and oncology [, , , ]. This collaboration can lead to more effective drug development strategies and improved therapeutic outcomes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride](/img/structure/B1679759.png)